Difebarbamate

Vue d'ensemble

Description

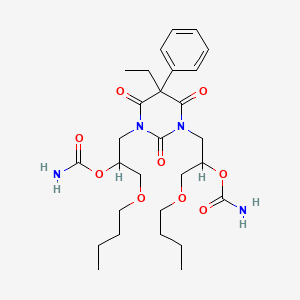

Le difébarbamate est un tranquillisant appartenant aux familles des barbituriques et des carbamates. Difébarbamate est chimiquement identifié comme étant le 1,3-bis(3-butoxy-2-carbamoyloxypropyl)-5-éthyl-5-phényl-(1H,3H,5H)-pyrimidine-2,4,6-trione .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du difébarbamate implique la réaction de l'acide 5-éthyl-5-phénylbarbiturique avec le chlorure de 3-butoxy-2-carbamoyloxypropyle en milieu basique. La réaction se déroule par la formation d'un intermédiaire, qui est ensuite réagi pour donner du difébarbamate .

Méthodes de production industrielle

La production industrielle de difébarbamate implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles similaires à celles décrites ci-dessus. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Difébarbamate subit plusieurs types de réactions chimiques, notamment :

Oxydation : Difébarbamate peut être oxydé pour former divers métabolites.

Hydrolyse : Les groupes carbamoyloxy du difébarbamate peuvent être hydrolysés en milieu acide ou basique.

Substitution : Difébarbamate peut subir des réactions de substitution, en particulier au niveau des groupes carbamoyloxy.

Réactifs et conditions courantes

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Hydrolyse : Des conditions acides (par exemple, l'acide chlorhydrique) ou basiques (par exemple, l'hydroxyde de sodium) sont utilisées pour l'hydrolyse.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, selon le produit souhaité.

Principaux produits formés

Oxydation : L'oxydation du difébarbamate conduit à la formation de métabolites hydroxylés.

Hydrolyse : L'hydrolyse entraîne la formation d'acide 5-éthyl-5-phénylbarbiturique et d'autres sous-produits.

Substitution : Les réactions de substitution produisent divers dérivés du difébarbamate, selon le nucléophile utilisé.

Applications de la recherche scientifique

Difébarbamate a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier la réactivité des barbituriques et des carbamates.

Biologie : Étudié pour ses effets sur les récepteurs de l'acide gamma-aminobutyrique (GABA) et son potentiel comme sédatif.

Médecine : Étudié pour son utilisation potentielle dans le traitement de l'anxiété et des spasmes musculaires.

Industrie : Utilisé dans le développement de nouveaux tranquillisants et sédatifs.

Mécanisme d'action

Difébarbamate exerce ses effets en modulant le complexe récepteur-ionophore de l'acide gamma-aminobutyrique (GABA). Il affecte les récepteurs GABA-A, qui sont connus pour avoir plusieurs sites allostériques où les modulateurs peuvent agir. Difébarbamate augmente la fréquence d'ouverture des canaux chlorure activés par le GABA, conduisant à une augmentation des effets inhibiteurs dans le système nerveux central .

Applications De Recherche Scientifique

Drug Repurposing

Difebarbamate has been investigated for its potential in drug repurposing, particularly in the context of viral infections such as COVID-19. Recent studies have employed molecular docking and molecular dynamics simulations to evaluate its efficacy against viral targets.

- Molecular Docking Studies : In a study assessing compounds against the SARS-CoV-2 TMPRSS2 target, this compound exhibited an average MM/GBSA score of -66.567 kcal/mol, indicating favorable binding interactions compared to other compounds tested . This suggests that this compound may have antiviral properties worth exploring further.

- Comparison with Other Compounds : The docking scores for this compound were competitive, showing its potential as a candidate for further investigation alongside established antiviral agents .

Metabolic Studies

Research into the metabolism of this compound has provided insights into its pharmacokinetics and safety profile. A detailed study on human volunteers revealed significant metabolic pathways:

- Metabolism in Humans : After administering a single oral dose of 25 mg/kg, four major metabolites of this compound were identified using techniques such as NMR and mass spectrometry. This study highlights the compound's metabolic fate and potential implications for therapeutic use .

Therapeutic Uses

This compound's applications extend beyond antiviral research; it has been studied for its effects on neurological conditions and liver health:

- Neurological Effects : As a barbiturate derivative, this compound has been explored for its anticonvulsant properties. Its effects on seizure activity have been documented, suggesting potential utility in managing seizure disorders .

- Liver Health : Given the context of drug-induced liver injury (DILI), this compound's safety profile is crucial. Studies have examined its role in liver function tests and potential hepatotoxicity, contributing to understanding its risk factors when used therapeutically .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

Difebarbamate exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It affects the GABA-A receptors, which are known to have multiple allosteric sites where modulators can act. This compound increases the opening frequency of GABA-activated chloride channels, leading to enhanced inhibitory effects in the central nervous system .

Comparaison Avec Des Composés Similaires

Composés similaires

Febarbamate : Un autre tranquillisant de la famille des carbamates, souvent utilisé en association avec le difébarbamate.

Phénobarbital : Un barbiturique aux propriétés sédatives et anticonvulsivantes.

Tétrabamate : Une formulation médicamenteuse combinée qui comprend le difébarbamate, le fébarbamate et le phénobarbital.

Unicité du Difébarbamate

Difébarbamate est unique en raison de sa double action en tant que barbiturique et carbamate. Cette double action lui permet de moduler les récepteurs GABA plus efficacement, offrant des effets sédatifs et relaxants musculaires améliorés par rapport à d'autres composés similaires .

Activité Biologique

Difebarbamate, a barbiturate derivative, is primarily known for its use in the treatment of various neurological disorders. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on diverse research studies.

Pharmacological Profile

This compound exhibits several pharmacological properties that contribute to its therapeutic efficacy. It acts as a central nervous system (CNS) depressant and has been used in the management of anxiety and seizure disorders. The compound's mechanism of action primarily involves modulation of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.

- GABA Receptor Modulation : this compound enhances GABAergic activity, which is crucial for its sedative and anticonvulsant effects. By binding to the GABA_A receptor, it increases the frequency of chloride channel opening, resulting in hyperpolarization of neurons and reduced excitability.

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotection against excitotoxicity by modulating glutamatergic transmission, which is significant in conditions like epilepsy and neurodegenerative diseases.

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy and safety of this compound in treating various conditions. Below is a summary table highlighting key findings from notable studies:

Side Effects and Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include:

- Drowsiness

- Dizziness

- Cognitive impairment

- Risk of dependence with prolonged use

Research Findings

Recent research has focused on understanding the long-term implications of this compound use and its potential for drug interactions. A study highlighted that patients using this compound alongside other CNS depressants exhibited increased sedation levels, necessitating careful monitoring .

Case Studies

- Case Study on Epileptic Patients : A cohort study involving patients with refractory epilepsy demonstrated that those treated with this compound showed marked improvements in seizure control over a six-month period, with minimal side effects reported .

- Long-term Use in Anxiety Disorders : Another study assessed patients with chronic anxiety disorders treated with this compound over one year. Results indicated sustained improvement in anxiety symptoms without significant cognitive decline .

Propriétés

IUPAC Name |

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O9/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJRIOLBUILIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864624 | |

| Record name | (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-09-9 | |

| Record name | Difebarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difebarbamate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difebarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFEBARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE4K616KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.